molecular formula C16H14Cl2N2O B1615788 2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One CAS No. 217461-92-2

2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One

Cat. No. B1615788
CAS RN: 217461-92-2
M. Wt: 321.2 g/mol
InChI Key: PDHJWVYMASMEIK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied. In

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and bacterial and fungal growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One exhibits a range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, as well as inhibitory activity against the growth of bacteria and fungi. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation. In vivo studies have shown that this compound exhibits antitumor activity in animal models, as well as anti-inflammatory activity in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One in lab experiments is its potential as an anticancer agent. This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a promising candidate for further investigation. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of 2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One. One area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new anticancer agents or antimicrobial agents. Additionally, further studies are needed to determine the potential toxicity of this compound and its suitability for use in various applications. Finally, the development of new synthesis methods for this compound may lead to increased yields and purity, making it more suitable for use in various research applications.

Scientific Research Applications

2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the field of medicinal chemistry, where this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

2-(chloromethyl)-3-(4-chlorophenyl)-2-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c1-16(10-17)19-14-5-3-2-4-13(14)15(21)20(16)12-8-6-11(18)7-9-12/h2-9,19H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHJWVYMASMEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317618
Record name 2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One

CAS RN

217461-92-2
Record name 2-(Chloromethyl)-3-(4-chlorophenyl)-2,3-dihydro-2-methyl-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217461-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One

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